molecular formula C30H24N2O B11560261 1-Naphthalen-1-yl-3-tritylurea

1-Naphthalen-1-yl-3-tritylurea

Cat. No.: B11560261
M. Wt: 428.5 g/mol
InChI Key: QABJVSLIGRSXGH-UHFFFAOYSA-N
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Description

1-Naphthalen-1-yl-3-tritylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a naphthalene ring and a trityl group attached to a urea moiety

Preparation Methods

The synthesis of 1-Naphthalen-1-yl-3-tritylurea typically involves the reaction of 1-naphthylamine with trityl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Reaction of 1-naphthylamine with trityl isocyanate: This reaction is typically conducted in an inert solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product.

    Purification: The crude product is purified using column chromatography or recrystallization to obtain pure this compound.

Chemical Reactions Analysis

1-Naphthalen-1-yl-3-tritylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). The oxidation typically targets the naphthalene ring, leading to the formation of naphthoquinone derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reaction primarily affects the urea moiety, converting it to the corresponding amine.

    Substitution: The compound can undergo substitution reactions, particularly on the naphthalene ring. For example, halogenation using chlorine or bromine can introduce halogen atoms into the aromatic ring.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Naphthalen-1-yl-3-tritylurea has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of various organic compounds.

    Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate protein-ligand interactions and enzyme activity.

    Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new therapeutic agents. Its structural features make it a candidate for drug discovery and development.

    Industry: In the industrial sector, this compound can be used as an additive in materials science, particularly in the development of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-Naphthalen-1-yl-3-tritylurea involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact molecular pathways involved depend on the specific biological system being studied. For example, in enzyme inhibition studies, this compound may act as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate binding.

Comparison with Similar Compounds

1-Naphthalen-1-yl-3-tritylurea can be compared with other similar compounds, such as:

    1-Naphthalen-1-yl-3-(4-pentyl-phenyl)-urea: This compound has a similar urea moiety but differs in the substituent on the aromatic ring

    1-Naphthalen-2-yl-3-(3-trifluoromethyl-phenyl)-urea: The trifluoromethyl group introduces electron-withdrawing effects, altering the compound’s reactivity and interactions with biological targets.

    1-(2-Hydroxy-1-phenyl-ethyl)-3-naphthalen-1-yl-urea: The presence of a hydroxy group provides additional hydrogen bonding capabilities, influencing the compound’s solubility and binding properties.

The uniqueness of this compound lies in its specific combination of the naphthalene ring and trityl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C30H24N2O

Molecular Weight

428.5 g/mol

IUPAC Name

1-naphthalen-1-yl-3-tritylurea

InChI

InChI=1S/C30H24N2O/c33-29(31-28-22-12-14-23-13-10-11-21-27(23)28)32-30(24-15-4-1-5-16-24,25-17-6-2-7-18-25)26-19-8-3-9-20-26/h1-22H,(H2,31,32,33)

InChI Key

QABJVSLIGRSXGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)NC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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